1-Chloro-3-isothiocyanato-2-methylbenzene
Overview
Description
The compound "1-Chloro-3-isothiocyanato-2-methylbenzene" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their chemical properties, which can provide insights into the behavior of structurally similar compounds. For instance, the synthesis and characterization of various thioureas derived from methylbenzoyl isothiocyanates are detailed, which are relevant to the isothiocyanate functional group in the target compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of isomeric methylbenzoyl isothiocyanates with amines in dry tetrahydrofuran, yielding good yields . This suggests that a similar approach might be applicable for synthesizing 1-Chloro-3-isothiocyanato-2-methylbenzene, using 2-methylbenzoyl isothiocyanate as a starting material and introducing the chloro and isothiocyanato groups at the appropriate positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray single crystal diffraction, which provides detailed information on the intermolecular interactions and conformational properties . Although the exact structure of 1-Chloro-3-isothiocyanato-2-methylbenzene is not provided, the techniques mentioned could be employed to analyze its molecular structure.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 1-Chloro-3-isothiocyanato-2-methylbenzene. However, they do discuss the reactivity of similar compounds. For example, nitration reactions of chloro-substituted trimethylbenzene yield various nitro derivatives, indicating that electrophilic substitution reactions are possible for chloro-substituted aromatic compounds . This could imply that 1-Chloro-3-isothiocyanato-2-methylbenzene may also undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using techniques such as FT-IR, Raman spectroscopy, NMR, mass spectrometry, and elemental analysis . These methods could be applied to determine the properties of 1-Chloro-3-isothiocyanato-2-methylbenzene. Additionally, the influence of substituents on the properties of polychlorinated and polymethylated compounds has been studied, which can provide insights into the effects of chlorine and methyl groups on the physical and chemical properties of the compound .
Scientific Research Applications
Chemical Thermodynamics and Isomerization
Research in chemical thermodynamics has explored the isomerization equilibria of chloro-isopropyl-methylbenzenes, including studies on the interaction and formation of various isomers through equilibrium constants derived from experiments. This provides insight into the molecular interactions and the enthalpy of formation for these compounds, indicating their potential for further chemical synthesis and applications in materials science (Nesterova et al., 1985).
Isotopic Abundance Analysis
The isotopic abundance ratios of PM+1/PM, PM+2/PM, and PM+3/PM in biofield energy-treated 1-Chloro-3-nitrobenzene have been significantly altered, suggesting that such treatment could modify the physicochemical and thermal properties of the compound. This highlights the possibility of utilizing 1-Chloro-3-isothiocyanato-2-methylbenzene in the synthesis of pharmaceuticals, dyes, and agricultural chemicals, leveraging altered isotope effects (Trivedi et al., 2016).
Crystal Structure and Synthesis
The synthesis and crystal structure analysis of spiro-thiazine derivatives from 1-isothiocyanato-4-methylbenzene showcase the potential for developing novel compounds with intricate structures. These findings contribute to the understanding of molecular configurations and could be pivotal in the design of new materials with specific optical or electronic properties (He Jia-hong, 2012).
Surface Activity and Biological Applications
Research into the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives containing 2-methylidenethiazolidine rings opens up avenues for utilizing 1-Chloro-3-isothiocyanato-2-methylbenzene in the creation of compounds with significant biological activities. These compounds exhibit potential as antimicrobial agents and surface-active agents, indicating their applicability in medical and industrial fields (El-Sayed, 2006).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and taking off contaminated clothing and washing it before reuse .
properties
IUPAC Name |
1-chloro-3-isothiocyanato-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEZATIRZLJXFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172831 | |
Record name | Isothiocyanic acid, 3-chloro-o-tolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-isothiocyanato-2-methylbenzene | |
CAS RN |
19241-35-1 | |
Record name | Benzene, 1-chloro-3-isothiocyanato-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19241-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiocyanic acid, 3-chloro-o-tolyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19241-35-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isothiocyanic acid, 3-chloro-o-tolyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-isothiocyanato-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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